Calcium tellurate

Description

Properties

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

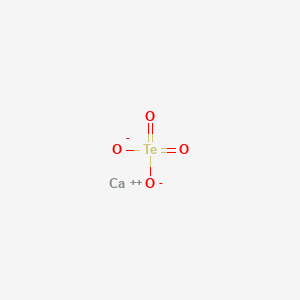

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Calcium Tellurate Compounds

Solid-State Reaction Synthesis Routes

Solid-state reactions are a cornerstone for the synthesis of many inorganic materials, including calcium tellurates. These methods typically involve the high-temperature treatment of solid precursors to induce chemical reactions and form the desired crystalline phases.

The direct reaction between calcium-containing precursors, such as calcium oxide (CaO) or calcium carbonate (CaCO₃), and tellurium dioxide (TeO₂) at elevated temperatures is a common method for synthesizing calcium tellurates. cambridge.orgresearchgate.net These reactions are typically carried out in a controlled atmosphere to achieve the desired oxidation state of tellurium.

The stoichiometry of the final product, such as CaTeO₄ and Ca₃TeO₆, is highly dependent on the initial ratio of the reactants and the reaction conditions. researchgate.net For instance, the formation of CaTeO₃ and CaTe₂O₅ occurs through solid-state reactions of TeO₂ with CaO or CaCO₃ at temperatures ranging from 500–730°C. researchgate.net The synthesis of Ca₃TeO₆, an orthotellurate, can be achieved by reacting TeO₂ with an excess of CaO or CaCO₃. researchgate.net In this process, tellurium dioxide is reduced to tellurium, while the excess calcium precursor facilitates the formation of the Ca₃TeO₆ crystalline structure. researchgate.net Another approach involves the synthesis from pure oxides of CaO and TeO₂ in an excess of CaO. researchgate.net

| Target Compound | Precursors | Temperature Range (°C) | Key Conditions |

| CaTeO₃ | CaCO₃, TeO₂ | 650 - 700 | 1:1 ratio, Argon stream cambridge.org |

| CaTe₂O₅ | CaCO₃, TeO₂ | 650 - 700 | 1:2 ratio, Argon stream cambridge.org |

| Ca₃TeO₆ | TeO₂, CaO/CaCO₃ | 500 - 730 | Excess CaO/CaCO₃ researchgate.net |

| Ca₃TeO₆ | CaO, TeO₂ | 850 - 949 K | Excess CaO researchgate.net |

This table summarizes the solid-state synthesis conditions for various stoichiometric calcium tellurates based on available research data.

Achieving the correct oxidation state of tellurium (Te⁶⁺ for tellurates) is a critical aspect of the synthesis. In solid-state reactions, this is often managed by performing the reaction in an oxidizing atmosphere, such as air. For example, the synthesis of strontium and barium orthotellurates, which are structurally related to calcium tellurates, involves the oxidation of TeO₂ in a melt of the corresponding alkaline earth bromide at 1373 K in air. researchgate.net The controlled oxidation of a substituted arsanylborane has also been demonstrated as a pathway to labile group 13-15-16 compounds, highlighting the principle of controlled oxidation in forming specific chemical bonds. researchgate.net In some cases, the oxidation of tellurium can be facilitated by the presence of other oxidizing agents within the reaction mixture.

Calcium tellurate (B1236183), specifically CaTeO₃, is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. cambridge.orgresearchgate.net Research has identified several polymorphs, including α, β, β', and γ phases of CaTeO₃. researchgate.net The synthesis of a specific polymorph is often dependent on the reaction temperature and can also be influenced by the presence of other elements. For example, α-CaTeO₃ is a low-temperature phase stable up to 1168 K. researchgate.net High-temperature X-ray diffraction studies have revealed the existence of different polymorphs of CaTeO₃ and CaTe₂O₅ at various temperature ranges. cambridge.org For CaTeO₃, the α phase is triclinic and stable from 20–882 °C, the β phase is monoclinic and stable between 882–894 °C, and the γ phase is hexagonal and stable above 894 °C. cambridge.org Similarly, CaTe₂O₅ exhibits four polymorphs: α (monoclinic, 20–802 °C), β (monoclinic, 802–845 °C), γ (orthorhombic, 845–857 °C), and δ (tetragonal, above 857 °C). cambridge.org A new polymorph, ɛ-CaTe₂O₅, has been synthesized via a hydrothermal method, which presents a unique layered structure. researchgate.net

| Compound | Polymorph | Crystal System | Stability Range (°C) |

| CaTeO₃ | α | Triclinic | 20 - 882 cambridge.org |

| CaTeO₃ | β | Monoclinic | 882 - 894 cambridge.org |

| CaTeO₃ | γ | Hexagonal | > 894 cambridge.org |

| CaTe₂O₅ | α | Monoclinic | 20 - 802 cambridge.org |

| CaTe₂O₅ | β | Monoclinic | 802 - 845 cambridge.org |

| CaTe₂O₅ | γ | Orthorhombic | 845 - 857 cambridge.org |

| CaTe₂O₅ | δ | Tetragonal | > 857 cambridge.org |

| CaTe₂O₅ | ɛ | Monoclinic | N/A (Hydrothermal) researchgate.net |

This interactive table details the known polymorphs of CaTeO₃ and CaTe₂O₅ and their stability temperature ranges as identified in scientific literature.

The stoichiometry of the reactants plays a crucial role in determining the final calcium tellurate compound. As previously mentioned, an excess of the calcium precursor (CaO or CaCO₃) is necessary for the formation of Ca₃TeO₆. researchgate.net When the ratio of CaO to TeO₂ is greater than one, a disproportionation of Te⁶⁺ can occur, leading to the formation of elemental tellurium and calcium orthotellurate (Ca₃TeO₆). researchgate.net This indicates that the reaction pathway and the resulting products are highly sensitive to the initial molar ratios of the precursors. In the synthesis of lanthanum telluride doped with calcium, precise control over the stoichiometry of the dopant is essential for optimizing the material's thermoelectric properties. rsc.org

Formation of Stoichiometric Calcium Tellurates (e.g., CaTeO₄, Ca₃TeO₆)

Synthesis of Specific this compound Polymorphs

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These wet chemical methods include precipitation, hydrothermal, and sol-gel techniques. mdpi.comfrontiersin.org

Microwave-assisted hydrothermal synthesis has been successfully employed to produce microcrystalline single-phase strontium oxotellurate(IV) monohydrate, SrTeO₃(H₂O), a compound related to calcium tellurates. researchgate.net This method, conducted under alkaline conditions at 180 °C for 30 minutes, demonstrates the potential for rapid and efficient synthesis. researchgate.net Longer reaction times and higher temperatures (220 °C) in this method can even lead to the growth of single crystals. researchgate.net Similarly, CaTeO₃(H₂O) has been synthesized using microwave-assisted hydrothermal methods, which upon dehydration, yields a new polymorph, δ-CaTeO₃. researchgate.netacs.org

Wet chemical synthesis, in general, provides a versatile platform for producing a wide range of materials, including ceramics and functional materials. frontiersin.org Precipitation is a common wet chemical technique where a solid product is formed from a solution. The synthesis of calcium orthophosphates, for example, is highly dependent on the pH, Ca/P molar ratio, and temperature of the solution, illustrating the level of control required in these methods. mdpi.com While these methods offer advantages, they also present challenges, such as the need for strict control over reaction conditions to avoid the formation of non-stoichiometric products. mdpi.com

Co-precipitation Methods for Pristine and Doped Calcium Tellurates

Co-precipitation is a versatile and straightforward method for the synthesis of both pristine and doped metal tellurates. unigoa.ac.in This technique involves the simultaneous precipitation of multiple cations from a solution, leading to the formation of a homogeneous solid. It is considered an environmentally friendly approach for producing these materials. unigoa.ac.in

In a typical co-precipitation synthesis of this compound, aqueous solutions of a calcium salt (e.g., calcium nitrate) and a tellurium-containing precursor are mixed under controlled conditions of pH and temperature. The addition of a precipitating agent, such as a hydroxide (B78521) or carbonate, induces the formation of an insoluble precursor. This precursor is then washed, dried, and calcined at elevated temperatures to yield the final this compound product.

The co-precipitation method is particularly advantageous for the synthesis of doped calcium tellurates. By introducing a solution of the desired dopant ion along with the primary calcium and tellurium precursors, a uniform distribution of the dopant within the this compound matrix can be achieved. For instance, this method has been successfully employed to synthesize calcium-doped nickel ferrite (B1171679) nanoparticles. researchgate.net The process allows for precise control over the stoichiometry and homogeneity of the final doped material. unigoa.ac.inresearchgate.net

A study on the synthesis of calcium tungstate (B81510), a material with a similar scheelite structure to some calcium tellurates, demonstrated the effectiveness of co-precipitation at low temperatures. In this work, crystalline calcium tungstate was synthesized by preparing a precursor through co-precipitation with calcium nitrate (B79036) and sodium tungstate, followed by drying at 80°C. mdpi.com This approach highlights the potential for energy-efficient synthesis of related oxide materials.

Sol-Gel Synthesis Techniques

The sol-gel method offers another powerful route for the preparation of this compound and related oxide materials, providing excellent control over purity, homogeneity, and particle size at relatively low temperatures. diva-portal.orgnih.gov This wet-chemical technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The synthesis process typically begins with the hydrolysis and polycondensation of molecular precursors, often metal alkoxides or salts, in a solvent. For this compound synthesis, precursors such as calcium nitrate tetrahydrate and tellurium dioxide or a tellurium alkoxide could be used. unigoa.ac.indiva-portal.org These are dissolved in a suitable solvent, like ethanol, and a chelating agent, such as citric acid, may be added to form a stable sol. researchgate.net The subsequent removal of the solvent leads to the formation of a viscous gel, which is a three-dimensional network of linked particles. unigoa.ac.in This gel is then dried and calcined to remove organic residues and crystallize the desired this compound phase.

A key advantage of the sol-gel method is its ability to produce highly homogeneous materials at the molecular level. This is particularly beneficial for creating doped materials, as the dopant can be uniformly incorporated into the precursor sol. For example, cobalt-doped copper tellurate has been prepared using a sol-gel method where the precursors formed a viscous gel before thermal decomposition. unigoa.ac.in Similarly, the sol-gel route has been used to fabricate terbium- and europium-doped calcium tungstate phosphors, demonstrating the versatility of this technique for incorporating functional dopants. mdpi.com

The process parameters, such as pH, temperature, and calcination conditions, play a crucial role in determining the characteristics of the final product, including its crystallinity and morphology. diva-portal.org For instance, in the sol-gel synthesis of calcium silicate (B1173343) particles, the process was successfully controlled to produce materials suitable for bioactive cements. nih.gov

Advanced Synthesis Techniques

Beyond conventional methods, advanced synthesis techniques are employed to access novel phases and structures of this compound compounds, often under non-ambient conditions.

High-Pressure/High-Temperature Synthesis via Multi-Anvil Technique

The multi-anvil high-pressure/high-temperature (HP/HT) technique is a powerful tool for synthesizing new polymorphic forms of materials that are inaccessible under ambient pressure. researchgate.netrsc.org This method subjects a small sample to extreme pressures (often several gigapascals) and high temperatures, which can lead to the formation of denser, metastable phases with unique crystal structures and properties. researchgate.netaps.org

In a typical multi-anvil experiment, the starting materials are placed in a capsule, often made of a noble metal like platinum or a ceramic like boron nitride, which is then embedded in a pressure-transmitting medium. researchgate.netresearchgate.net This assembly is compressed by a set of anvils, and the temperature is raised by an internal furnace.

A notable application of this technique resulted in the synthesis of a high-pressure polymorph of Ca₄Te₅O₁₄ from a mixture of Ca(OH)₂ and TeO₂. researchgate.net This HP-Ca₄Te₅O₁₄ phase exhibited a significant increase in density (about 6.6%) compared to its ambient-pressure counterpart, with a distinct structural arrangement of its constituent [CaOx] and TeIVO₃/TeIVO₄ polyhedra. researchgate.net The experiment also serendipitously produced a mixed-valent tellurium borate (B1201080), highlighting the reactive conditions within the high-pressure apparatus. researchgate.net

The multi-anvil technique has been successfully used to synthesize other high-pressure tellurates, such as HP-Mg₃TeO₆ and HP-Co₃TeO₆, demonstrating its broad applicability in exploring new oxide materials with potentially novel electronic and magnetic properties. researchgate.netrsc.org

Growth from Salt Melts and Flux Methods (e.g., CsCl, CaCl₂ fluxes)

The flux growth method, also known as molten salt synthesis, is a versatile technique for growing high-quality single crystals of materials that may melt incongruently or have very high melting points. arxiv.orgijraset.com In this method, the constituent components of the desired compound are dissolved in a molten salt, or "flux," which acts as a high-temperature solvent. ijraset.comrsc.org The crystals then grow from the supersaturated solution as it is slowly cooled.

This technique allows for crystallization at temperatures significantly below the melting point of the target material, which can help to avoid decomposition or phase transitions that might occur at higher temperatures. researchgate.net The choice of flux, reactant concentrations, and temperature profile are critical parameters that can be tuned to control the size, quality, and even the phase of the resulting crystals. rsc.org While specific examples for this compound are not detailed in the provided search results, the flux method is widely used for a vast range of complex oxides, including uranates, silicates, and germanates, indicating its high potential for the synthesis of crystalline this compound. rsc.org

Hydrothermal Synthesis of Calcium Tellurium Oxides

Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure water or aqueous solutions to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. acs.orgresearchgate.net This technique is particularly effective for producing well-formed crystals and can lead to the formation of unique polymorphs or hydrated phases. acs.orgresearchgate.net

In the context of calcium tellurium oxides, hydrothermal synthesis has been successfully employed to create new phases. For example, a new form of CaTe₂O₅ (ε-CaTe₂O₅) was synthesized using a hydrothermal method, which resulted in non-twinned single crystals suitable for complete structural determination, a feat that was not possible with polymorphs prepared by solid-state reactions. researchgate.net

Another significant achievement was the microwave-assisted hydrothermal synthesis of CaTeO₃(H₂O). acs.org This hydrated calcium tellurite (B1196480) was subsequently used as a precursor to generate a new, non-centrosymmetric polymorph, δ-CaTeO₃, through a topotactic dehydration process. acs.org The hydrothermal method allows for precise control over reaction conditions such as temperature, pressure, and solution pH, which in turn influences the resulting product's phase, morphology, and crystallinity. researchgate.net The technique is widely used for a variety of oxides, including TiO₂, ZnO, and mixed metal oxides. researchgate.net

Mechanistic Understanding of this compound Formation

The formation of this compound, like other solid-state compounds, involves a series of complex chemical and physical transformations. The specific mechanism is highly dependent on the chosen synthesis route.

In solid-state reactions, the formation mechanism typically involves the diffusion of ions at the interface between reactant particles. For instance, the formation of this compound from the heating of calcium oxide and tellurium dioxide would proceed through the migration of Ca²⁺, Te⁴⁺/Te⁶⁺, and O²⁻ ions across the grain boundaries of the solid reactants.

In solution-based methods like co-precipitation and sol-gel, the mechanism is governed by nucleation and growth from a supersaturated solution or gel. rsc.orgrsc.org For example, in the formation of calcium sulfate (B86663) from calcium carbonate, it was observed that a liquid-like water layer on the particle surface was crucial for the formation and aggregation of calcium sulfate hydrates, leading to the growth of rod-like crystals. rsc.org A similar mechanism involving the formation of a hydrated intermediate can be postulated for the aqueous synthesis of this compound. The initial step is the precipitation of a precursor, which could be a hydrated calcium tellurite or tellurate. Subsequent thermal treatment (calcination) then leads to dehydration and crystallization into the final anhydrous phase.

In hydrothermal synthesis, the mechanism involves the dissolution of precursors in the high-temperature aqueous medium, followed by transport of the dissolved species to a growth site (either a seed crystal or a spontaneously formed nucleus) where crystallization occurs. The formation of CaTeO₃(H₂O) via this route and its subsequent topotactic transformation to δ-CaTeO₃ upon dehydration provides a clear example of a multi-step formation mechanism where the initial hydrated phase dictates the structure of the final anhydrous polymorph. acs.org

Crystallographic Studies and Structural Characterization of Calcium Tellurate Compounds

Crystal Structure Determination and Refinement

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the unambiguous determination of crystal structures. For calcium tellurate (B1236183) compounds, the synthesis of single crystals, although challenging, has been pivotal. Researchers have successfully grown single crystals of various calcium tellurate phases, including polymorphs of CaTeO₃ and other compounds within the Ca-Te-O system. hu-berlin.denih.govsemanticscholar.orgugr.es

The analysis of these single crystals using X-ray diffraction has led to the elucidation of their fundamental building units. These are typically isolated [Te(IV)O₃]²⁻ units and [Ca(II)Oₓ] polyhedra, where x can range from 6 to 8. hu-berlin.de A notable feature in many of these structures is the presence of channels where the stereochemically active lone pairs of the Te(IV) electrons protrude. hu-berlin.deugr.es For instance, in the low-temperature α-CaTeO₃ phase, these channels are nearly cylindrical. hu-berlin.denih.gov

The data obtained from SCXRD allows for the precise refinement of atomic coordinates, bond lengths, and bond angles, providing a detailed three-dimensional model of the crystal lattice. This level of detail is crucial for understanding the structure-property relationships in these materials.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. researchgate.netnih.govlsu.eduresearchgate.netceur-ws.orgresearchgate.netresearchgate.netmdpi.com It is instrumental in phase identification, determination of lattice parameters, and quantitative phase analysis of multiphase samples. In the study of calcium tellurates, PXRD has been extensively employed to investigate the various polymorphic forms and to monitor structural changes as a function of temperature and composition. researchgate.netnih.govmdpi.com

The Rietveld refinement method is a powerful analytical tool used in conjunction with PXRD data. lsu.edumdpi.comontosight.ai It involves the fitting of a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental PXRD data. dectris.comuniversallab.org This method allows for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. For this compound systems, Rietveld refinement has been crucial in confirming the crystal structures of different polymorphs and in quantifying the proportions of coexisting phases. lsu.edu For example, it has been used to confirm the substitution of calcium on the lanthanum site in doped lanthanum telluride. lsu.edu

The combination of PXRD and Rietveld refinement provides a wealth of structural information from polycrystalline samples, which are often more readily synthesized than single crystals.

Electron Diffraction Techniques (e.g., SAED)

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), offer a means to obtain crystallographic information from very small crystalline regions, often on the nanoscale. nih.govresearchgate.netwikipedia.org This is particularly advantageous when dealing with nanocrystalline materials or when single crystals of sufficient size for X-ray diffraction are not available.

In the context of tellurium-containing materials, SAED has been used to characterize the crystallinity of nanoparticles. The diffraction pattern obtained can reveal whether a material is single-crystalline, polycrystalline, or amorphous. For instance, a single crystal will produce a regular pattern of spots, while a polycrystalline material will generate a series of concentric rings.

While specific studies focusing solely on the SAED of this compound are not extensively reported, the principles of the technique are broadly applicable. For calcium-containing compounds like CaTiO₃ and CaCO₃, electron microscopy and diffraction have been used to study domain boundaries and the topotactic relationships during thermal decomposition. nih.govugr.es The technique involves directing a focused electron beam onto a specific area of a thin sample in a transmission electron microscope (TEM) and analyzing the resulting diffraction pattern. This can provide information on the lattice parameters and crystal orientation of the selected area.

Structural Polymorphism and Phase Transitions in Calcium Tellurates

This compound compounds are known to exhibit rich polymorphic behavior and undergo structural phase transitions under varying temperature and pressure conditions. These transformations are a key aspect of their materials science.

Characterization of Polymorphic Forms (e.g., α-, β-, β′-, γ-CaTeO₃ if relevant to Ca-Te-O phase systems that include tellurates)

Calcium tellurite (B1196480) (CaTeO₃) is known to exist in several polymorphic forms, which have been designated as α, β, β', and γ phases. hu-berlin.denih.gov The low-temperature α-CaTeO₃ phase is stable up to approximately 1168 K (895 °C). hu-berlin.denih.gov Its structure is distinct from the high-temperature polymorphs and is characterized by nearly cylindrical channels. hu-berlin.de

In contrast, the metastable high-temperature phases (β, β', and γ) are structurally related to each other and feature oval-shaped channels. hu-berlin.denih.gov The γ-CaTeO₃ form can be described as an order-disorder (OD) structure. hu-berlin.denih.gov Furthermore, the β-CaTeO₃ phase exhibits a reversible phase transition to a β'-CaTeO₃ modification at around 293 K (20 °C). hu-berlin.denih.gov Both the β and β' phases are considered to be superstructures of the γ-CaTeO₃ polytype. hu-berlin.de

Another compound in the Ca-Te-O system, CaTe₂O₅, also displays significant polymorphism, with α, β, γ, and δ forms being identified. researchgate.netnih.gov The stability ranges and crystal systems of these polymorphs have been determined through high-temperature X-ray diffraction studies. researchgate.netnih.gov A new polymorph, δ-CaTeO₃, has also been synthesized through the dehydration of CaTeO₃(H₂O). ceur-ws.orgresearchgate.net

The existence of these multiple polymorphs highlights the structural flexibility of the this compound system and the complex interplay of factors that govern phase stability.

High-Temperature and Pressure Induced Structural Transformations

The various polymorphs of this compound undergo transformations at specific temperatures. For CaTeO₃, differential thermal analysis and high-temperature XRD have revealed reversible solid-state phase transitions. semanticscholar.orgresearchgate.net One study identified transitions at 882 °C and 894 °C, corresponding to the α → β and β → γ transformations, respectively. researchgate.net

The crystal structures of these high-temperature phases have been determined. The β-CaTeO₃ phase, stable between 882 and 894 °C, possesses a monoclinic lattice. researchgate.net Above 894 °C, the stable γ-CaTeO₃ phase adopts a hexagonal unit cell. researchgate.net

Similarly, CaTe₂O₅ undergoes a series of phase transitions at high temperatures. researchgate.netnih.gov The α-CaTe₂O₅ phase is stable up to 802 °C, above which it transforms into the β, γ, and δ phases at progressively higher temperatures. researchgate.net The crystal systems for these high-temperature polymorphs have been identified as monoclinic (β), orthorhombic (γ), and tetragonal (δ). researchgate.net

High-pressure studies on related calcium compounds have also demonstrated structural transformations, suggesting that pressure can be another critical parameter for inducing phase changes in the this compound system. For instance, in situ high-pressure Raman spectroscopy and X-ray diffraction are powerful tools to investigate such transformations.

Below is a data table summarizing the crystallographic information for various polymorphs of CaTeO₃ and CaTe₂O₅.

| Compound | Polymorph | Crystal System | Lattice Parameters (Å, °) | Stability Range (°C) |

| CaTeO₃ | α | Triclinic | a=4.132, b=6.120, c=12.836, α=121.80, β=99.72, γ=97.26 | Room Temp - 882 |

| CaTeO₃ | β | Monoclinic | a=20.577, b=21.857, c=4.111, β=96.15 | 882 - 894 |

| CaTeO₃ | γ | Hexagonal | a=14.015, c=9.783 | > 894 |

| CaTeO₃ | δ | Orthorhombic (P2₁ca) | a=13.3647, b=6.5330, c=8.1896 | Formed from dehydration of CaTeO₃(H₂O) |

| CaTe₂O₅ | α | Monoclinic | a=9.069, b=25.175, c=3.366, β=98.29 | Room Temp - 802 |

| CaTe₂O₅ | β | Monoclinic | a=4.146, b=5.334, c=6.105, β=98.362 | 802 - 845 |

| CaTe₂O₅ | γ | Orthorhombic | a=8.638, b=9.291, c=7.862 | 845 - 857 |

| CaTe₂O₅ | δ | Tetragonal | a=5.764, c=32.074 | > 857 |

Order-Disorder (OD) Structures and Polytypism (e.g., γ-CaTeO₃)

The high-temperature γ-polymorph of calcium tellurite (γ-CaTeO₃) is a prime example of a compound exhibiting order-disorder (OD) phenomena and polytypism. researchgate.netnih.govresearchgate.net An OD structure is characterized by the stacking of structurally similar layers in different, but geometrically equivalent, ways. In the case of γ-CaTeO₃, the structure can be described as consisting of two distinct non-polar layers with layer groups p12₁/m1 and p12₁1. researchgate.netnih.govresearchgate.net The specific stacking sequence of these layers leads to the formation of different polytypes, which are crystalline modifications that differ in the stacking arrangement of identical layers.

Crystals of γ-CaTeO₃ have been found to consist of two polytypes that exhibit the maximum degree of order (MDO). researchgate.netnih.govresearchgate.net These are referred to as the MDO1 and MDO2 polytypes. tuwien.at The existence of these polytypes is a direct consequence of the different ways the fundamental layers can be stacked. This structural feature is not unique to the pure calcium compound; solid solutions of (Ca,Sr)TeO₃ have been shown to be isostructural with the MDO1 polytype of γ-CaTeO₃. researchgate.netnih.gov Furthermore, the β- and β'-CaTeO₃ phases can be considered as threefold superstructures based on the MDO1 polytype of γ-CaTeO₃. researchgate.netnih.govresearchgate.net This highlights the close structural relationship between the different polymorphs of calcium tellurite. The OD character and polytypism in γ-CaTeO₃ underscore the complexity that can arise in seemingly simple ternary oxide systems. researchgate.netnih.govresearchgate.nettuwien.at

Coordination Environments and Polyhedral Connectivity

The crystal structures of this compound compounds are fundamentally determined by the coordination environments of the constituent calcium and tellurium ions and the way their respective coordination polyhedra connect to form a three-dimensional framework.

Tellurium(VI) Coordination: Octahedral [Te(VI)O₆] Units

When tellurium is in its +6 oxidation state (Te⁶⁺), it almost invariably adopts a regular octahedral coordination with six oxygen atoms, forming the stable [TeO₆]⁶⁻ unit. researchgate.netfrontiersin.orgtuwien.at This is a common feature in tellurates. wikipedia.org In mixed-valence calcium tellurates, such as Ca₂(Te₂O₇), these [Te(VI)O₆] octahedra are fundamental building blocks of the crystal structure. researchgate.netresearchgate.net These octahedra can link to other polyhedra, including other [TeO₆] units or [TeO₃] groups, by sharing corners or edges to form more complex anionic frameworks. For example, in Ca₂(Te₂O₇), the [Te(VI)O₆] octahedra condense with trigonal-pyramidal [Te(IV)O₃] units to form double chains. researchgate.net The regularity of the [TeO₆] octahedron is a key factor in the structural chemistry of hexavalent tellurium compounds. tuwien.at

Tellurium(IV) Coordination in Mixed-Valence Systems: Trigonal-Pyramidal [Te(IV)O₃] Units and Distorted Polyhedra

In contrast to the regular coordination of Te(VI), tellurium in the +4 oxidation state (Te⁴⁺) exhibits a more varied and often distorted coordination environment due to the presence of a stereochemically active lone pair of electrons. frontiersin.orgcambridge.org The most common coordination geometry for Te(IV) in tellurites is a trigonal pyramid, forming an isolated [TeO₃]²⁻ unit. researchgate.netnih.govresearchgate.netresearchgate.net This is the primary building unit in the polymorphs of CaTeO₃. nih.gov

In mixed-valence systems like Ca₂(Te₂O₇), these trigonal-pyramidal [Te(IV)O₃] units coexist with the octahedral [Te(VI)O₆] units. researchgate.netresearchgate.net The [Te(IV)O₃] pyramids can also link with other polyhedra. Beyond the simple trigonal pyramid, Te(IV) can also be found in other distorted polyhedra, such as disphenoidal (see-saw) [TeO₄] and square pyramidal [TeO₅] geometries, by forming additional, longer bonds to oxygen atoms. frontiersin.orgmdpi.com This variability in coordination contributes significantly to the structural diversity of tellurite and mixed-valence tellurate compounds. frontiersin.orgcambridge.org

Analysis of Tellurium Lone Pair Stereochemical Activity

The 5s² lone pair of electrons on the Te(IV) cation plays a crucial role in determining the crystal structures of calcium tellurites and mixed-valence tellurates. researchgate.netfrontiersin.org This lone pair is stereochemically active, meaning it occupies a significant volume of space and influences the coordination geometry around the Te(IV) ion. frontiersin.orgacs.org The repulsive forces between the lone pair and the bonding pairs of electrons are responsible for the characteristic one-sided or asymmetric coordination environments observed for Te(IV). rsc.orgresearchgate.net

In compounds like the polymorphs of CaTeO₃ and the mixed-valence Ca₂(Te₂O₇), the trigonal pyramidal geometry of the [TeO₃] unit is a direct consequence of the lone pair occupying the fourth coordination site of a tetrahedral arrangement of electron pairs. researchgate.netnih.govresearchgate.netresearchgate.net This stereochemical activity leads to the formation of channels or voids within the crystal structure, into which the lone pairs are directed. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The presence and orientation of these lone pairs can have a significant impact on the physical properties of the material, including inducing non-centrosymmetric crystal structures which are of interest for applications like second-harmonic generation. frontiersin.org

Structural Frameworks and Architectures

The interconnection of the calcium and tellurium coordination polyhedra gives rise to a diverse range of structural frameworks and architectures in this compound compounds. These can range from relatively simple structures to complex three-dimensional networks.

A common architectural feature in many calcium tellurates, particularly those containing Te(IV), is the presence of channels. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net In the polymorphs of CaTeO₃, these channels are a prominent feature, with their size and shape varying between the different modifications. For example, the low-temperature α-CaTeO₃ phase has nearly cylindrical channels with a diameter of about 4 Å, while the high-temperature phases feature more oval-shaped channels. researchgate.netnih.govresearchgate.net The stereochemically active lone pairs of the Te(IV) ions protrude into these channels. researchgate.netnih.govresearchgate.net

In mixed-valence compounds such as Ca₂(Te₂O₇), the framework is built from a double chain of condensed trigonal-pyramidal [Te(IV)O₃] and octahedral [Te(VI)O₆] units. researchgate.netresearchgate.net These chains are embedded within a framework of [CaOₓ] polyhedra, creating a robust three-dimensional structure that also features channels into which the Te(IV) lone pairs are directed. researchgate.netresearchgate.net The connectivity of the polyhedra can involve corner-sharing, edge-sharing, and in some cases, even face-sharing, leading to a wide variety of structural topologies. researchgate.net This structural diversity, driven by the different oxidation states and coordination environments of tellurium and the flexibility of the calcium coordination, is a hallmark of the solid-state chemistry of calcium tellurates. cambridge.org

Compound Name Table

| Compound Name | Chemical Formula |

| This compound | CaTeO₄ |

| Calcium Tellurite | CaTeO₃ |

| Strontium Tellurite | SrTeO₃ |

| Calcium Ditellurite | CaTe₂O₅ |

| Calcium Dichloride Tellurate(IV) | Ca₂(TeO₃)Cl₂ |

| Pentacalcium Tetrachloride Tetratellurate(IV) | Ca₅(TeO₃)₄Cl₂ |

| Calcium Ditellurate(IV,VI) | Ca₂(Te₂O₇) |

Interactive Data Table: Polymorphs of Calcium Tellurite (CaTeO₃)

| Polymorph | Crystal System | Space Group | Key Structural Features | Stability Range |

| α-CaTeO₃ | Triclinic | P-1 | Nearly cylindrical channels (~4 Å diameter) | Stable up to 1168 K |

| β-CaTeO₃ | Monoclinic | P2₁/c | Threefold superstructure of γ-CaTeO₃ (MDO1) | Metastable high-temperature phase |

| β'-CaTeO₃ | Monoclinic | P2₁/c | Low-temperature modification of β-CaTeO₃ | Reversible phase transition at ~293 K |

| γ-CaTeO₃ | Hexagonal | P6₃/m | Order-disorder structure with two polytypes (MDO1, MDO2) | Metastable high-temperature phase |

Formation of One-Dimensional Channels in Crystal Structures

The formation of such channels is a recurring motif in the crystal chemistry of tellurites. researchgate.net For instance, in Ca₂(Te₂O₇), the framework is also perforated by channels that accommodate the lone pairs of the Te(IV) atoms. researchgate.net The presence of these channels can influence the material's properties, although further investigation is needed to fully understand their impact.

Double Chain Formations (e.g., [Te(IV)Te(VI)O₇]²⁻ in Ca₂(Te₂O₇))

The mixed-valence this compound Ca₂(Te₂O₇) showcases a unique structural feature: a double chain of condensed tellurium-oxygen polyhedra. researchgate.net This compound is classified under Category I of the Robin-Day classification for mixed-valence compounds. researchgate.net Its crystal structure is characterized by a double chain composed of trigonal-pyramidal [Te(IV)O₃] units and octahedral [Te(VI)O₆] units. researchgate.net These chains are embedded within a framework constructed from [CaOₓ] polyhedra, where x ranges from 7 to 8. researchgate.net

Layered Structures and Frameworks (e.g., Tlapallite)

Tlapallite, with the chemical formula (Ca,Pb)₃CaCu₆[TeO₃]₄TeO₆₂, is a naturally occurring mixed-valence tellurium oxysalt that exemplifies a layered crystal structure. cambridge.org Its complex structure consists of layers containing distorted Cu²⁺O₆ octahedra, Te⁶⁺O₆ octahedra, and Te⁴⁺O₄ disphenoids. cambridge.org These components come together to form a novel mixed-valence phyllotellurate anion, [Te⁴⁺₃Te⁶⁺O₁₂]¹²⁻. cambridge.org Additionally, Te⁴⁺O₃ trigonal pyramids and CaO₈ polyhedra are part of these layers. cambridge.org

The space between these layers is occupied by SO₄ tetrahedra, Ca(H₂O)₃O₆ polyhedra, and additional water molecules. cambridge.org The structure is further stabilized by several long Te⁴⁺–O secondary bonds from the Te⁴⁺ sites to the interlayer species. cambridge.org The oxygen atoms of the sulfate (B86663) tetrahedra also form vertices of the Cu²⁺O₆ octahedra and create secondary bonds with the Te⁴⁺ centers within the main framework. cambridge.org This intricate arrangement of polytellurate sheets and other polyhedra results in a double-layered structural unit. cambridge.org

Table 1: Crystallographic Data for Tlapallite

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P321 |

| a (Å) | 9.1219(17) |

| c (Å) | 11.9320(9) |

| Volume (ų) | 859.8(3) |

| Z | 4 |

| Data from single-crystal X-ray diffraction of tlapallite from the Wildcat prospect, Utah, USA. cambridge.org |

Cryolite (B1665278) Lattice Structures (e.g., Ca₃TeO₆)

Some calcium tellurates adopt a cryolite-type lattice structure. The mineral cryolite has the formula Na₃AlF₆ and is characterized by a structure of isolated AlF₆ octahedra linked by sodium atoms. arizona.edu The general cryolite structure is monoclinic at room temperature (space group P2₁/n) but can be pseudo-cubic. arizona.edunih.gov

In the context of tellurates, Ca₃TeO₆ is an example of a compound that can exhibit a structure related to the cryolite type. While detailed structural data for Ca₃TeO₆ specifically described as a cryolite lattice in the search results is limited, the analogy is drawn from other similar ternary oxides. For instance, the dimorphic Cd₃TeO₆ adopts the rhombohedral Mg₃TeO₆ structure type, which is related to these complex oxide structures. researchgate.net The cryolite structure type is adopted by a number of hexafluoride compounds and related ternary halides, such as Na₃CrCl₆. arizona.eduresearchgate.net These structures consist of a framework of octahedra, with cations occupying the interstitial sites. researchgate.net In Ca₃TeO₆, one would expect a framework of TeO₆ octahedra with calcium ions in the intervening spaces, analogous to the arrangement in cryolite.

Solid Solutions Involving Calcium Tellurates (e.g., CaₓSr₁₋ₓTeO₃)

Solid solutions involving calcium tellurates are formed by the substitution of calcium with other chemically similar elements, such as strontium. The formation of solid solutions like CaₓSr₁₋ₓTeO₃ allows for the tuning of material properties by varying the ratio of the constituent cations. The synthesis of such materials can be achieved through methods like solid-state reactions.

The ability to form solid solutions is a common feature in many oxide systems. For example, solid solutions of (Ru₁₋ₓNbₓ)Sr₂(Sm₁.₄Ce₀.₆)Cu₂O₁₀₋δ have been synthesized and characterized, demonstrating the principle of cation substitution in a complex oxide. researchgate.net Similarly, the synthesis of La₀.₆₇LiₓTi₁₋ₓAlₓO₃ solid solutions via the sol-gel Pechini route shows how properties can be modulated across a compositional range. nih.gov In the GaN:ZnO system, solid solutions have been prepared to create materials with tailored light absorption properties for photocatalytic applications. mdpi.com The synthesis of Li₁₀₊δM₁₊δP₂₋δS₁₂ (M = Si, Sn) solid solutions highlights how ionic conductivity can be varied as a function of the changing composition. rsc.org

For the CaₓSr₁₋ₓTeO₃ system, one would anticipate that the crystal structure would be a modification of the parent CaTeO₃ and SrTeO₃ structures, with lattice parameters varying systematically with the composition 'x'. The successful formation of such a solid solution would depend on the similarity in ionic radii and coordination preferences of Ca²⁺ and Sr²⁺ within the tellurite framework.

Electronic Structure and Band Theory of Calcium Tellurate Materials

First-Principles Calculations of Electronic Band Structures (e.g., DFT, PBE, PBEsol)

First-principles calculations, rooted in Density Functional Theory (DFT), are powerful tools for predicting the electronic band structures of solid-state materials from fundamental quantum mechanics, without reliance on empirical parameters. Within DFT, various exchange-correlation functionals are used to approximate the complex many-electron interactions. The Generalized Gradient Approximation (GGA), with parameterizations like the Perdew–Burke–Ernzerhof (PBE) and PBEsol, is commonly employed. ajol.infocore.ac.uk

These computational methods are used to determine key electronic properties. For instance, in studies of complex calcium-based oxides like calcium vanadates (CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈), both PBE and PBEsol functionals were used to optimize the crystal structures and calculate electronic properties. ustb.edu.cn It was found that lattice parameters derived from the PBEsol functional showed better agreement with experimental data, highlighting its suitability for such systems. ustb.edu.cn This approach ensures a reliable foundation for subsequent electronic structure computations. ustb.edu.cn Similarly, investigations into perovskite oxides like ATiO₃ (where A = Ca, Sr, etc.) utilize PBEsol within the GGA framework to elaborate on structural and electronic properties. researchgate.net

| Computational Method | Key Application | Example Compounds Studied | Reference |

|---|---|---|---|

| DFT (PBE, GGA) | Investigation of electronic and magnetic properties upon doping. | Cr-doped CaTe | ajol.info |

| DFT (PBE, PBEsol) | Optimization of lattice constants and calculation of electronic band structures. | CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈ | ustb.edu.cn |

| DFT (PBEsol, GGA) | Investigation of structural and electronic properties. | ATiO₃ (A=Be, Mg, Ca, Sr, Ba) | researchgate.net |

A primary outcome of first-principles calculations is the determination of the band gap energy (Eg) and its nature, i.e., whether it is direct or indirect. This property is crucial as it dictates the material's interaction with light and its suitability for optoelectronic devices. An indirect band gap, for example, implies that a phonon is required for the lowest-energy electron transition from the valence band maximum to the conduction band minimum.

Systematic studies on materials like calcium vanadates have shown them to be indirect band gap semiconductors, with calculated band gaps ranging from 2.5 to 3.4 eV. ustb.edu.cn In such studies, a comparative analysis between standard DFT and methods that include corrections for on-site Coulomb interactions (DFT+U) can be performed. For the calcium vanadates, standard DFT was found to be sufficient for accurately describing the band gaps. ustb.edu.cn While specific band gap values for calcium tellurate (B1236183) phases like α-CaTeO₃ or Ca₄Te₅O₁₄ are not detailed in the search results, the methodology used for analogous calcium oxides provides a clear path for their determination. ustb.edu.cnresearchgate.net

For example, in computational models of La₃₋ₓTe₄, the DOS of the conduction band is found to be dominated by the 5d orbitals from the lanthanum atoms. rsc.org In studies of Cr-doped Calcium Telluride (CaTe), DOS analysis reveals that the magnetic properties are primarily driven by the Cr-3d states located near the Fermi level. ajol.info The sharp peaks of these d-electron states indicate their localized character, which, combined with delocalized band states, governs the material's magnetic behavior. ajol.info Although specific DOS plots for calcium tellurate are not available, this approach would be essential to understand the orbital contributions to its valence and conduction bands.

Determination of Band Gap Energies and Direct/Indirect Nature

Theoretical Investigations of Electronic Transitions and Exciton (B1674681) Binding Energies

Beyond the single-particle picture of band gaps, the optical properties of semiconductors are strongly influenced by excitons, which are bound states of an electron and a hole. The exciton binding energy (Eb) is the energy required to dissociate the exciton into a free electron and hole. nih.govresearchgate.net It is a critical parameter for optoelectronic applications, as a lower binding energy (typically < 25 meV at room temperature) allows for efficient charge carrier generation. nih.gov

Theoretical calculations can predict exciton binding energies. One common definition is derived from the difference between the electronic band gap (IP - EA) and the optical band gap. sobereva.com Advanced many-body theory approaches are also used. aps.org For instance, a first-principles study on metal monoxide (MO, where M=Mg, Ca, Cd) monolayers calculated a large exciton binding energy of 2.37 eV for CaO. aps.org In another example, Te-doping in NaYS₂ was shown to decrease the exciton binding energy to less than 25 meV, making the excitons weakly bound and easily dissociable at room temperature. nih.gov While specific calculations for this compound are absent, these studies illustrate the theoretical framework used to investigate its excitonic properties.

Influence of Compositional Modification and Doping on Electronic Properties

The electronic properties of a material can be intentionally engineered through compositional modification and doping. rsc.orgresearchgate.netacs.org Doping involves introducing impurity atoms into a host crystal lattice, which can alter carrier concentration, modify the density of states, and tune the band gap. rsc.orgresearchgate.net

Studies on various materials demonstrate the profound impact of these strategies:

Carrier Concentration Control: In La₃₋ₓTe₄, doping with Ca²⁺ on the La³⁺ site allows for finer control over the carrier concentration than creating vacancies, which in turn helps to optimize the material's power factor for thermoelectric applications. rsc.orgresearchgate.netnih.gov

Band Gap Engineering: In PbS thin films, doping with calcium was found to increase the optical energy band gap from 1.92 eV to 2.50 eV. researchgate.net Similarly, increasing tellurium content in NaYS₂(₁₋ₓ)Te₂ₓ alloys systematically decreases the band gap. nih.gov

Inducing Novel Properties: Doping Calcium Telluride (CaTe) with chromium can induce half-metallic behavior, where one spin channel is metallic while the other is semiconducting, a property highly desirable for spintronic devices. ajol.info

Compositional modification, such as creating ceramic composites like Ca(SnₓTi₁₋ₓ)O₃, also systematically alters electronic properties by changing lattice parameters and local chemical environments. acs.org These examples highlight that doping and compositional changes are powerful methods to tailor the electronic structure of this compound for specific functionalities.

Vibrational Spectroscopy of Calcium Tellurate Systems

Raman Spectroscopy Characterization

Raman spectroscopy is particularly effective for studying the covalent bonds within polyatomic anions and is sensitive to the vibrations of homo-nuclear bonds. gatewayanalytical.com In the context of calcium tellurate (B1236183) systems, it is instrumental in identifying the specific tellurium-oxygen anions present and characterizing their vibrational motions.

The tellurium atom can exist in different oxidation states, leading to various oxyanions such as the trigonal pyramidal tellurite (B1196480) ([TeO₃]²⁻), the tetrahedral tellurate ([TeO₄]²⁻), and the octahedral tellurate ([TeO₆]⁶⁻). nih.govuobaghdad.edu.iq Each of these anions exhibits a unique set of Raman-active vibrational modes, allowing for their unambiguous identification.

The tellurite ion ([TeO₃]²⁻), with C₃ᵥ symmetry, is expected to show four distinct vibrational modes (2A₁ + 2E). scispace.com The octahedral [TeO₆]⁶⁻ group has Raman-active modes designated as ν₁, ν₂, ν₄, ν₅, and ν₆. csic.es The vibrational modes for these and other relevant anions are often identified by comparing experimental spectra to data from similar compounds and theoretical calculations. csic.esosti.gov For instance, in the mineral tlapallite, which contains both (TeO₃)²⁻ and (TeO₆)²⁻ units, Raman bands between 691 and 796 cm⁻¹ are attributed to the stretching modes of these anions. nih.govqut.edu.au

| Anion | Symmetry | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|---|

| [TeO₃]²⁻ | C₃ᵥ | ν₁ (A₁) Symmetric Stretch | 758 - 796 | nih.govscispace.com |

| [TeO₃]²⁻ | C₃ᵥ | ν₃ (E) Antisymmetric Stretch | 667 - 708 | scispace.com |

| [TeO₄]²⁻ | Tₐ | ν₁ (A₁) Symmetric Stretch | ~758 | qut.edu.au |

| [TeO₄]²⁻ | Tₐ | ν₃ (F₂) Antisymmetric Stretch | ~703 | qut.edu.au |

| [TeO₆]⁶⁻ | Oₕ | ν₁ (A₁g) Symmetric Stretch | ~650 | csic.es |

| [TeO₆]⁶⁻ | Oₕ | ν₂ (E₉) Symmetric Stretch | ~631 | csic.es |

The analysis of stretching vibrations, which involve changes in bond lengths, is fundamental to interpreting Raman spectra. These are categorized as either symmetric, where all bonds stretch in phase, or antisymmetric, where some bonds contract while others extend.

For the trigonal pyramidal [TeO₃]²⁻ anion, the symmetric stretching mode (ν₁) is typically observed at a higher wavenumber than the antisymmetric stretching mode (ν₃). scispace.com For example, in the mineral teineite (CuTeO₃·2H₂O), bands at 739 and 778 cm⁻¹ are assigned to the ν₁ symmetric stretch, while bands at 667 and 701 cm⁻¹ are attributed to the ν₃ antisymmetric stretch. scispace.com Similarly, in studies of the mineral schmiederite, which contains selenite (B80905) (SeO₃)²⁻ units analogous to tellurite, the symmetric stretching mode is found at a higher frequency than the antisymmetric modes.

In systems with octahedral [TeO₆]⁶⁻ units, the symmetric stretching mode (ν₁, A₁g) is often the most intense peak in the Raman spectrum. csic.es In a cesium selenate (B1209512) tellurate compound, this peak appears around 650 cm⁻¹. csic.es For more complex structures like the [Te₂O₆(OH)₄]⁴⁻ dimer, which consists of two edge-sharing TeO₆ octahedra, distinct stretching modes are observed. osti.gov Symmetric and asymmetric stretching of the terminal equatorial Te-O bonds appear at 753 and 713 cm⁻¹, respectively, while stretching of the bridging oxygen atoms is found at lower wavenumbers. osti.gov

Bending modes involve changes in the angles between bonds and typically appear at lower frequencies in the Raman spectrum compared to stretching modes. nih.gov For the [TeO₃]²⁻ anion, the ν₂ (A₁) and ν₄ (E) bending modes are expected around 364 cm⁻¹ and 326 cm⁻¹, respectively. scispace.comqut.edu.au

In compounds containing [TeO₆]⁶⁻ octahedra, multiple bending modes (ν₄, ν₅, ν₆) are Raman active. csic.es For example, in a cesium selenate tellurate, peaks observed at 366 cm⁻¹ and 388 cm⁻¹ are assigned to the ν₄ bending mode of the TeO₆ group. csic.es For the [Te₂O₆(OH)₄]⁴⁻ dimer, a weak feature at 382 cm⁻¹ is attributed to the symmetric bending of the terminal O-Te-O units. osti.gov In minerals containing multiple anion types, such as tlapallite, the spectral region from 100 to 600 cm⁻¹ contains a complex overlap of bending modes from (SO₄)², (TeO₃)²⁻, and (TeO₆)⁴⁻ anions. nih.govqut.edu.au

Symmetric and Antisymmetric Stretching Modes Analysis

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of IR radiation at frequencies corresponding to the vibrational modes of a molecule. uni-konstanz.de A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's dipole moment. uni-konstanz.de This makes IR spectroscopy highly complementary to Raman spectroscopy, as it is particularly sensitive to polar functional groups. gatewayanalytical.com

The IR spectrum of a calcium tellurate compound is directly linked to its crystal structure and the nature of the Te-O bonding. The coordination of tellurium atoms—whether in TeO₃, TeO₄, or TeO₆ polyhedra—profoundly influences the observed absorption bands. researchgate.netjmaterenvironsci.com The symmetry of these polyhedra within the crystal lattice determines which vibrational modes are IR-active. jmaterenvironsci.com

For instance, in glasses containing TeO₄ trigonal bipyramids, an intense band around 671 cm⁻¹ can be attributed to asymmetric vibrations in Oax-Te-Oax groups. jmaterenvironsci.com The presence of TeO₃ trigonal pyramids gives rise to bands in the 625-667 cm⁻¹ range. core.ac.uk In crystalline materials with TeO₆ octahedra, the strong infrared band corresponding to the asymmetric stretching mode (ν₃) is a key diagnostic feature. csic.es In one study, this ν₃ mode for a TeO₆ group was observed at 592 cm⁻¹, while the symmetric stretching mode (ν₁) appeared at 663 cm⁻¹. csic.es The presence of Te-O-Te bridges, which indicates polymerization of the tellurite network, can be identified by bands in the 400-800 cm⁻¹ range. researchgate.net Changes in the crystal structure, such as a phase transition, will manifest as shifts in band positions or the appearance of new bands in the IR spectrum. csic.es

IR spectroscopy is an exceptionally sensitive technique for detecting and characterizing hydroxyl (-OH) groups and water molecules within a crystal lattice. mdpi.comsci-hub.se The stretching and bending vibrations of O-H bonds give rise to characteristic absorption bands.

The O-H stretching vibrations typically appear as strong, often broad, bands in the high-frequency region of the spectrum, generally between 3200 and 3600 cm⁻¹. osti.govmdpi.com The precise position and shape of these bands can provide information about the strength and nature of hydrogen bonding. For example, in a hydrated tellurate salt containing [Te₂O₆(OH)₄]⁴⁻ dimers, a stretching mode observed at 3459 cm⁻¹ confirms the presence of axially-bonded hydroxyl groups. osti.govosti.gov The bending mode for water molecules (H-O-H) is typically found in the 1600-1700 cm⁻¹ region. sci-hub.se In some tellurate compounds, a medium intensity peak around 2417 cm⁻¹ has also been attributed to hydrogen bending modes (δOH). csic.es The detection of these characteristic bands provides conclusive evidence for the presence of hydroxyl groups or water of hydration in this compound systems.

Correlation of IR Spectra with Crystal Structure and Bonding

Electronic Spectroscopy of this compound Systems

Electronic spectroscopy, particularly UV-Visible Diffused Reflectance Spectroscopy, is a powerful technique to investigate the electronic structure and optical properties of this compound materials. This method provides insights into the electronic transitions occurring within the material, which are fundamental to understanding its behavior in various optical applications.

Optical Absorption Spectroscopy for Electronic Transitions

Optical absorption spectroscopy is utilized to identify the electronic transitions within a material by measuring the absorption of light at different wavelengths. In this compound systems, this technique reveals information about the material's band gap and the presence of specific energy levels.

The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The energy difference between these states corresponds to the wavelength of light absorbed. In the context of this compound glasses, the optical band gap energy can be determined from the absorption spectrum. For instance, in erbium-doped calcium borotellurite glasses, the optical band gap energy was found to decrease from 3.37 to 2.71 eV as the concentration of TeO₂ increased. doi.org This shift in the absorption edge to longer wavelengths is indicative of changes in the electronic structure of the glass network. doi.orgresearchgate.net

The absorption spectra of doped this compound materials also exhibit characteristic peaks corresponding to the electronic transitions of the dopant ions. For example, in Sm³⁺-doped calcium borotellurite glasses, absorption peaks characteristic of Sm³⁺ ions are observed, with the most intense peak at 402 nm corresponding to the ⁶H₅/₂ →⁶P₃/₂ transition. researchgate.net Similarly, in Er³⁺/Yb³⁺ co-doped calcium borotellurite glasses, the absorption spectra show transitions characteristic of both Er³⁺ and Yb³⁺ ions.

The nature of the electronic transitions can be classified as either direct or indirect. The relationship between the optical absorption coefficient (α) and the photon energy (hν) near the band edge can be described by the Tauc equation: (αhν)¹/m = A(hν - E_g), where 'A' is a constant, 'E_g' is the optical band gap, and 'm' is an index that depends on the nature of the electronic transition (m = 1/2 for direct allowed transitions and m = 2 for indirect allowed transitions). doi.org

Luminescence Properties of Doped Calcium Tellurates (e.g., Er³⁺/Yb³⁺ co-doped Ca₃TeO₆)

Doping this compound hosts with rare-earth ions, such as erbium (Er³⁺) and ytterbium (Yb³⁺), can induce luminescence, making these materials suitable for applications like solid-state lighting and optical temperature sensing. acs.orgnih.gov The luminescence properties are a direct result of the electronic transitions within the dopant ions, which are influenced by the host lattice.

When doped with rare-earth ions, this compound materials can exhibit upconversion luminescence, where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible light. nih.govnih.gov In Er³⁺/Yb³⁺ co-doped systems, Yb³⁺ ions act as sensitizers, absorbing the excitation energy and transferring it to the Er³⁺ ions, which then emit light at various wavelengths. nih.govnih.gov For example, in Er³⁺/Yb³⁺ co-doped Ca₃Sc₂Si₃O₁₂ phosphors, excitation at 980 nm results in green emission bands around 522 nm and 555 nm, and a red emission band at 658 nm. nih.gov These emissions correspond to the ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂, and ⁴F₉/₂ → ⁴I₁₅/₂ transitions of the Er³⁺ ion, respectively. nih.gov

The intensity of the luminescence can be significantly enhanced by the co-doping strategy. The absorption cross-section of Yb³⁺ at around 980 nm is larger than that of Er³⁺, allowing for more efficient absorption of the excitation energy. nih.govnih.gov This energy is then transferred to the Er³⁺ ions, leading to a notable increase in the upconversion emission intensity. nih.gov

The up-conversion (UC) luminescence in Er³⁺/Yb³⁺ co-doped this compound systems is a multi-step process involving energy transfer between the dopant ions. nih.gov The process is initiated by the absorption of a near-infrared (NIR) photon (e.g., 980 nm) by a Yb³⁺ ion, which excites it from its ²F₇/₂ ground state to the ²F₅/₂ excited state. nih.govnih.gov

Following this initial absorption, the energy is transferred from the excited Yb³⁺ ion to a nearby Er³⁺ ion in its ground state (⁴I₁₅/₂). This energy transfer excites the Er³⁺ ion to the ⁴I₁₁/₂ level. From this level, a second energy transfer from another excited Yb³⁺ ion can further excite the Er³⁺ ion to higher energy levels, such as ⁴F₇/₂. Subsequent non-radiative relaxation populates the ²H₁₁/₂ and ⁴S₃/₂ levels, leading to the characteristic green emissions. Alternatively, the Er³⁺ ion in the ⁴I₁₁/₂ state can relax non-radiatively to the ⁴I₁₃/₂ level, from which it can be excited to the ⁴F₉/₂ level by another energy transfer from Yb³⁺, resulting in red emission. acs.orgnih.gov

The dominant mechanism for the green and red up-conversion emissions can be determined by analyzing the relationship between the emission intensity and the pump power. The number of photons required to populate an emitting state can be deduced from a log-log plot of the emission intensity versus the excitation power.

Key Up-conversion Processes in Er³⁺/Yb³⁺ Co-doped Systems:

Ground State Absorption (GSA): Yb³⁺(²F₇/₂) + hν (980 nm) → Yb³⁺(²F₅/₂)

Energy Transfer (ET1): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂)

Energy Transfer (ET2): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₁/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴F₇/₂)

Non-radiative Relaxation: Er³⁺(⁴F₇/₂) → Er³⁺(²H₁₁/₂, ⁴S₃/₂)

Green Emission: Er³⁺(²H₁₁/₂, ⁴S₃/₂) → Er³⁺(⁴I₁₅/₂) + hν (green)

Non-radiative Relaxation: Er³⁺(⁴I₁₁/₂) → Er³⁺(⁴I₁₃/₂)

Energy Transfer (ET3): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₃/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴F₉/₂)

Red Emission: Er³⁺(⁴F₉/₂) → Er³⁺(⁴I₁₅/₂) + hν (red)

The radiative lifetime (τ_rad) of an excited state is the inverse of the total radiative transition probability from that state. It represents the average time an electron spends in the excited state before returning to a lower state via the emission of a photon. The experimental lifetime (τ_exp) can be measured from the decay curve of the luminescence intensity after pulsed excitation.

The quantum efficiency (η) of a luminescent process is the ratio of the number of emitted photons to the number of absorbed photons. It can be estimated by comparing the experimental lifetime to the calculated radiative lifetime (η = τ_exp / τ_rad). doi.org A higher quantum efficiency indicates a more efficient conversion of absorbed energy into emitted light. mdpi.com

In doped this compound systems, factors such as the host material's phonon energy and the concentration of dopants can influence the radiative and non-radiative decay rates, and thus the lifetime and quantum efficiency. rsc.org For instance, in Er³⁺/Yb³⁺ co-doped calcium borotellurite glasses, the experimental lifetime of the ⁴G₅/₂ → ⁶H₇/₂ transition of Sm³⁺ was found to decrease with an increase in TeO₂ content, which was attributed to an increase in non-bonding oxygens in the glass structure. researchgate.net In another study on Er³⁺-doped calcium borotellurite glasses, the quantum efficiency was calculated by comparing the measured lifetime with the calculated radiative decay time. doi.orgresearchgate.net

The table below presents a summary of radiative properties for some rare-earth doped tellurite glass systems.

| Glass System | Dopant | Transition | Radiative Lifetime (ms) | Quantum Efficiency (%) | Reference |

| Er:CaBTeX | Er³⁺ | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Varies with TeO₂ | Calculated | doi.orgresearchgate.net |

| Sm:CaBTe | Sm³⁺ | ⁴G₅/₂ → ⁶H₇/₂ | Decreases with TeO₂ | - | researchgate.net |

| Eu:LCBB | Eu³⁺ | ⁵D₀ | - | 67.80 | researchgate.net |

| Nd:CdBiB | Nd³⁺ | ⁴F₃/₂ | Calculated | - | bohrium.com |

It is important to note that the radiative properties are crucial for evaluating the potential of these materials in various photonic applications. For example, a long radiative lifetime and high quantum efficiency are desirable for laser materials and efficient phosphors. researchgate.netmdpi.com

Phase Transitions and Solid State Reaction Pathways of Calcium Tellurates

Thermodynamic Stability and Phase Equilibria in the CaO-TeO₂ System

The pseudo-binary system CaO-TeO₂ is characterized by the formation of several intermediate compounds. The thermodynamic stability and phase equilibria within this system dictate the phases that form under specific compositional and temperature conditions. Solid-state reactions between tellurium dioxide (TeO₂) and either calcium oxide (CaO) or calcium carbonate (CaCO₃) at temperatures ranging from 500–730°C lead to the formation of distinct calcium tellurite (B1196480) phases. researchgate.net

Research has identified several key compounds within this system:

Calcium Tellurite (CaTeO₃): A 1:1 phase. nih.goviucr.org

Calcium Ditellurite (CaTe₂O₅): A 1:2 phase. nih.goviucr.org

Ca₄Te₅O₁₄: A 4:5 phase that was not reported in initial phase diagram studies. nih.goviucr.org

Dicalcium Octaoxidotritellurate(IV) (Ca₂Te₃O₈): A 2:3 phase obtained via flux synthesis. nih.goviucr.org

Calcium Orthotellurate (Ca₃TeO₆): This phase is formed on the CaO-rich side of the phase diagram, often as a product of disproportionation reactions. researchgate.netresearchgate.net

The stability of these phases is a critical factor in the synthesis and processing of calcium tellurate (B1236183) materials. For instance, when an oxide mixture with a CaO/TeO₂ ratio greater than one is annealed, disproportionation has been reported to occur, yielding tellurium and calcium orthotellurate (Ca₃TeO₆). researchgate.net

Experimental Determination of Partial Phase Diagrams (e.g., CaO-TeO₂ system)

The partial phase diagram of the CaO-TeO₂ system has been experimentally determined, primarily in the composition range of 50–100 mole% TeO₂. researchgate.netresearchgate.net These investigations employ techniques such as differential thermal analysis (DTA), X-ray diffraction (XRD) at both room and high temperatures, and quenching methods. researchgate.netresearchgate.net

Key findings from these experimental studies have established the existence of two intermediate compounds that melt congruently:

CaTeO₃ , which melts at 1072°C. researchgate.net

CaTe₂O₅ , which melts at 876°C. researchgate.net

In addition to these, another phase, Ca₄Te₅O₁₄, has been identified through annealing reactions of CaCO₃ and TeO₂. researchgate.net The experimental approach of equilibrating mixtures of high-purity oxides, followed by rapid quenching and compositional analysis, is fundamental to constructing these phase diagrams. researchgate.net

Table of Intermediate Compounds in the CaO-TeO₂ System

| Compound Name | Formula | Molar Ratio (CaO:TeO₂) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Calcium Tellurite | CaTeO₃ | 1:1 | 1072 | researchgate.net |

| Calcium Ditellurite | CaTe₂O₅ | 1:2 | 876 | researchgate.net |

| Calcium Orthotellurate | Ca₃TeO₆ | 3:1 | - | researchgate.netresearchgate.net |

| - | Ca₄Te₅O₁₄ | 4:5 | - | nih.goviucr.orgresearchgate.net |

| Dicalcium Octaoxidotritellurate(IV) | Ca₂Te₃O₈ | 2:3 | - | nih.goviucr.org |

Thermal Analysis of Phase Transformations (e.g., DTA, DSC)

Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are powerful techniques for investigating the thermal behavior and phase transformations of materials. filab.frncku.edu.twlibretexts.orgunirioja.es These methods measure the temperature difference or the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. filab.frncku.edu.tw

In the study of calcium tellurates, DTA and DSC have been instrumental in identifying polymorphic transitions. researchgate.netresearchgate.net Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org

CaTeO₃ exhibits two high-temperature polymorphs, designated β and γ, with transition temperatures at 882°C and 894°C, respectively. researchgate.net Further studies have identified α-, β-, β′-, and γ-CaTeO₃ phases. researchgate.netresearchgate.net The low-temperature α-CaTeO₃ form is stable up to 1168 K (895°C). researchgate.netresearchgate.net

CaTe₂O₅ undergoes three distinct phase transformations at 802°C, 845°C, and 857°C. researchgate.net

These endothermic or exothermic events, recorded as peaks on a DTA or DSC curve, provide crucial information about the temperatures at which these structural changes occur. filab.frncku.edu.twlibretexts.org

Defect Chemistry and Doping in Calcium Tellurate Structures

Doping Strategies for Property Modulation (e.g., with Rare Earth Ions, Transition Metals)

The modification of calcium tellurate's intrinsic properties is achievable through the strategic incorporation of foreign ions, notably rare earth and transition metal ions, into its crystal lattice. This process, known as doping, can induce significant changes in the material's structural, electronic, and optical characteristics.

Influence of Dopant Cations on Crystal Structure and Coordination

The introduction of dopant cations into the calcium tellurate (B1236183) lattice can lead to noticeable alterations in its crystal structure. The extent of these changes is largely governed by the ionic radii and charge of the dopant ions relative to the host cations (Ca²⁺ and Te⁴⁺/Te⁶⁺).

In related tellurite (B1196480) systems containing calcium, such as magnesium calcium tellurite doped with rare earth ions like Eu²⁺ and Dy³⁺, structural modifications have been observed. The doping process can lead to the transformation of TeO₄ trigonal bipyramid (tbp) structural units into TeO₃ trigonal pyramids. researchgate.net The addition of modifiers like CaO can influence the coordination of TeO₄, causing a shift from a corner-sharing to an edge-sharing structure. researchgate.net

While direct studies on doped this compound are limited, research on analogous systems provides valuable insights. For instance, in lanthanum telluride doped with calcium (La₃₋ₓCaₓTe₄), the substitution of La³⁺ with Ca²⁺ results in only a minor change in the lattice parameter, attributable to the similar ionic radii of Ca²⁺ (114.0 pm) and La³⁺ (117.2 pm). rsc.org This suggests that Ca²⁺ can occupy the La³⁺ site without causing significant lattice distortion. rsc.org

The polymorphism of this compound (CaTeO₃), which can exist in several modifications (α, β, β', and γ), adds another layer of complexity. researchgate.net The specific polymorph and its stability can be influenced by the presence of dopants. These structures are primarily composed of isolated [TeO₃]²⁻ units and CaOₓ polyhedra (where x ranges from 6 to 8). researchgate.net The introduction of a dopant can favor the formation of a particular phase or induce a phase transition.

Table 1: Influence of Selected Dopants on Crystal Structure of Telluride-Based Materials

| Host Material | Dopant | Dopant Concentration | Observed Structural Changes | Reference |

| Mg-Ca-TeO₂ | Eu²⁺, Dy³⁺ | 2 mol% Eu₂O₃, 1 mol% Dy₂O₃ | Transformation of TeO₄ to TeO₃ units, change in TeO₄ coordination | researchgate.net |

| La₃₋ₓTe₄ | Ca²⁺ | up to ~30 at% | Minor increase in lattice parameter (< 0.1%) | rsc.org |

Impact on Electronic and Optical Properties

Doping is a powerful tool for tuning the electronic and optical properties of this compound, opening avenues for applications in phosphors, sensors, and other optoelectronic devices. The nature of the dopant and its concentration are critical factors determining the resulting properties.

Rare Earth Ion Doping: The incorporation of rare earth ions is a common strategy to induce luminescence in host materials. In tellurite glasses containing calcium, doping with ions like Nd³⁺ has been shown to significantly affect the optical band gap. arxiv.org For instance, increasing the concentration of Nd³⁺ in a Na₂O-ZnO-TeO₂ glass system led to a decrease in the optical band gap from 2.63 eV to 1.32 eV. arxiv.org This is often attributed to structural changes and the formation of non-bridging oxygens. Tellurite-based materials doped with rare earths are known for their potential in optical amplification and solid-state lasers. arxiv.org